molecular formula C18H18N4O2 B4818218 N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4818218
M. Wt: 322.4 g/mol
InChI Key: GBELOOKCOBZMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide, also known as DPOP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is not fully understood. However, studies have suggested that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide may exert its biological effects by inhibiting certain enzymes or signaling pathways. For example, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In animal studies, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been shown to have analgesic and anti-inflammatory effects. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has also been shown to reduce the levels of certain inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is its limited solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research on N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide. In medicine, further studies are needed to investigate the potential of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide as an anticancer drug and to elucidate its mechanism of action. In agriculture, further studies are needed to optimize the herbicidal properties of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide and to investigate its potential as a selective herbicide. In environmental science, further studies are needed to investigate the sensitivity and selectivity of N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide as a fluorescent probe for the detection of heavy metal ions.
In conclusion, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is needed to fully understand its potential and to develop new applications for this promising compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been investigated for its anticancer properties. Studies have shown that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs. N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has also been studied for its potential as an anti-inflammatory and analgesic agent.
In agriculture, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been investigated for its herbicidal properties. Studies have shown that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide can inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
In environmental science, N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide has been studied for its potential as a fluorescent probe for the detection of heavy metal ions. Studies have shown that N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide can selectively bind to certain heavy metal ions, such as copper and mercury, and emit fluorescence, making it a useful tool for environmental monitoring.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-3-4-13(2)15(11-12)20-16(23)5-6-17-21-18(22-24-17)14-7-9-19-10-8-14/h3-4,7-11H,5-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELOOKCOBZMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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